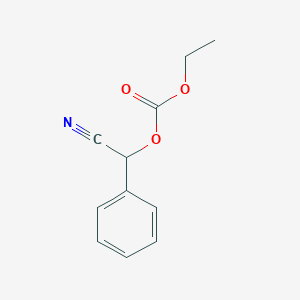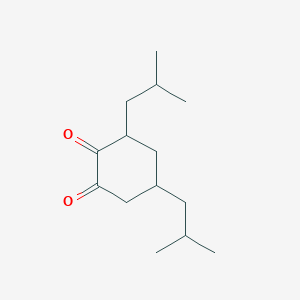
3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione: is an organic compound with the molecular formula C14H24O2. It belongs to the class of cyclohexane derivatives, specifically substituted cyclohexane-1,2-diones. This compound is characterized by the presence of two isobutyl groups attached to the cyclohexane ring at positions 3 and 5, and two ketone groups at positions 1 and 2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-dione as the core structure.
Substitution Reaction: The introduction of isobutyl groups at positions 3 and 5 is achieved through a substitution reaction. This can be done using isobutyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (around 60-80°C).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) is crucial for large-scale production.
化学反応の分析
Types of Reactions
3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The isobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted cyclohexane derivatives.
科学的研究の応用
3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione involves its interaction with specific molecular targets. The compound’s ketone groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The isobutyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
Similar Compounds
Cyclohexane-1,2-dione: The parent compound without the isobutyl substitutions.
3,5-Dimethylcyclohexane-1,2-dione: A similar compound with methyl groups instead of isobutyl groups.
3,5-Diethylcyclohexane-1,2-dione: A compound with ethyl groups at positions 3 and 5.
Uniqueness
3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione is unique due to the presence of bulky isobutyl groups, which can influence its chemical reactivity and biological activity. The steric hindrance provided by these groups can affect the compound’s interaction with enzymes and receptors, potentially leading to distinct pharmacological properties.
特性
CAS番号 |
5435-95-0 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC名 |
3,5-bis(2-methylpropyl)cyclohexane-1,2-dione |
InChI |
InChI=1S/C14H24O2/c1-9(2)5-11-7-12(6-10(3)4)14(16)13(15)8-11/h9-12H,5-8H2,1-4H3 |
InChIキー |
YCICYKYPPBIUMJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1CC(C(=O)C(=O)C1)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14724001.png)
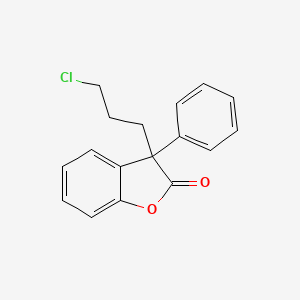
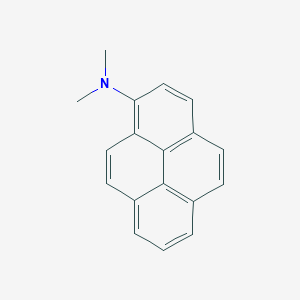




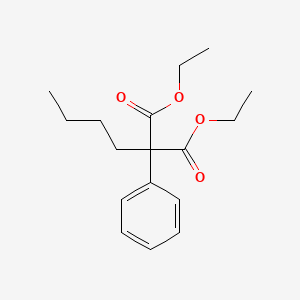



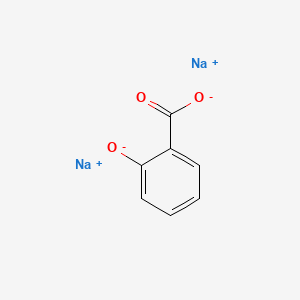
![4-[(5-Methyl-2-oxocyclohexyl)carbonyl]piperidine-2,6-dione](/img/structure/B14724077.png)
